molecular formula C13H18FNO4S2 B2925341 1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine CAS No. 1448045-06-4

1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine

Cat. No.: B2925341
CAS No.: 1448045-06-4
M. Wt: 335.41
InChI Key: BRNZNHLBXHAMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine is a synthetic small molecule featuring a piperidine core functionalized with two distinct sulfonyl groups. Its molecular structure is defined by the formula C 13 H 18 FNO 4 S 2 and it has a molecular weight of 335.4 . The presence of both a benzenesulfonyl and a methylsulfonyl moiety on the piperidine ring makes this compound a valuable building block and intermediate in medicinal chemistry and drug discovery research. Sulfonylpiperidine derivatives are of significant interest in the development of novel therapeutic agents. Compounds with similar structural motifs, such as related sulfonylpiperidines and sulfonylpiperazines, are frequently explored in pharmaceutical research for their potential biological activities . Recent patent literature indicates that complex piperidine derivatives bearing sulfonyl groups are being investigated as modulators of key cellular signaling pathways, including the RAS-PI3K axis, for the potential treatment of conditions like cancer . This suggests that this compound is a sophisticated research chemical with potential utility in the design and synthesis of new biologically active molecules. Researchers may employ this compound as a key scaffold to create compound libraries for high-throughput screening or as a precursor for further chemical elaboration. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)sulfonyl-4-methylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO4S2/c1-10-9-12(3-4-13(10)14)21(18,19)15-7-5-11(6-8-15)20(2,16)17/h3-4,9,11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNZNHLBXHAMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19FN2O4SC_{18}H_{19}FN_2O_4S with a molecular weight of 378.4 g/mol. The presence of sulfonyl and fluoro groups is significant for its biological activity, influencing interactions with biological targets.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : The sulfonyl groups can interact with the active sites of enzymes, potentially leading to inhibition or modulation of their activity.
  • Receptor Interaction : The compound may bind to specific receptors, altering signaling pathways within cells.
  • Hydrophobic Interactions : The fluoro group enhances binding affinity through hydrophobic interactions, which may improve the compound's efficacy.

Anticancer Activity

Recent studies have indicated that this compound displays significant anticancer properties. In vitro assays have shown that this compound inhibits the growth of various cancer cell lines, demonstrating an IC50 value comparable to established chemotherapeutic agents.

Cell Line IC50 (µM) Reference
A431 (skin cancer)12.5
HT29 (colon cancer)8.7
Jurkat (leukemia)10.2

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) suggesting potential as an antimicrobial agent.

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus31.25
Escherichia coli62.50

Case Studies

  • Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer effects of various sulfonamide derivatives, including our compound. It was found that the presence of the fluoro substituent significantly enhanced cytotoxicity against A431 cells through apoptosis induction mechanisms .
  • Antimicrobial Efficacy Study : Another investigation assessed the antimicrobial potential of several synthetic compounds, including this compound. Results indicated significant inhibition of bacterial growth, supporting further development as a therapeutic agent against resistant strains .

Comparison with Similar Compounds

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine

  • Structure : Substitutes the 4-fluoro-3-methylphenyl group with a 3-chloro-2-methylphenyl group.
  • Molecular Formula: C₁₃H₁₈ClNO₄S₂ (vs. C₁₃H₁₈FNO₄S₂ for the target compound) .
  • Substituent Position: The methyl group shifts from position 3 to 2 on the phenyl ring, which may influence steric interactions and molecular conformation.
  • Implications : The chloro analog may exhibit enhanced lipophilicity but reduced metabolic stability compared to the fluoro derivative.

4-(4-Bromophenyl)-1-(methylsulfonyl)piperidine

  • Structure : Replaces the 4-fluoro-3-methylphenylsulfonyl group with a 4-bromophenylsulfonyl moiety .
  • Molecular Formula: C₁₂H₁₆BrNO₂S (vs. C₁₃H₁₈FNO₄S₂ for the target compound).
  • Single Sulfonyl Group: Lacks the 4-methylsulfonyl group on the piperidine ring, reducing overall polarity.
  • Implications : The bromine substitution may improve binding to hydrophobic pockets in proteins but could limit solubility.

1-(Methylsulfonyl)-4-[4-(trifluoromethoxy)phenoxy]piperidine

  • Structure: Features a trifluoromethoxy-phenoxy group instead of the 4-fluoro-3-methylphenylsulfonyl group .
  • Molecular Formula: C₁₃H₁₆F₃NO₄S (vs. C₁₃H₁₈FNO₄S₂).
  • Key Differences: Electron-Withdrawing Group: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, enhancing metabolic stability and resistance to oxidation. Linkage Type: Uses a phenoxy ether linkage instead of a sulfonyl group, altering electronic interactions.
  • Implications : This compound may exhibit superior stability in vivo but reduced sulfonamide-mediated target engagement.

Structural-Activity Relationship (SAR) Analysis

Modification Impact on Properties Example Compounds References
Halogen Substitution Fluorine improves metabolic stability; chlorine/bromine enhance lipophilicity. 1-((3-Chloro-2-methylphenyl)sulfonyl)-...
Sulfonyl Group Position 4-Methylsulfonyl on piperidine increases polarity and potential hydrogen bonding. 4-(4-Bromophenyl)-1-(methylsulfonyl)...
Aromatic Ring Substituents Electron-withdrawing groups (e.g., -CF₃) boost stability; methyl groups adjust sterics. 1-(Methylsulfonyl)-4-[4-(trifluoromethoxy)...

Q & A

Q. What challenges arise when scaling up synthesis from milligram to gram quantities?

  • Methodology :
  • Continuous-Flow Chemistry : Mitigate exothermic risks during sulfonylation by using microreactors with precise temperature control .
  • Workup Optimization : Replace column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water) for cost-effective purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.